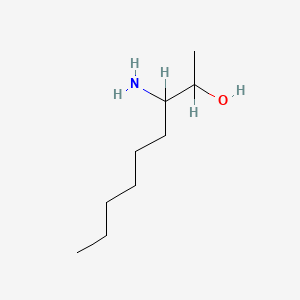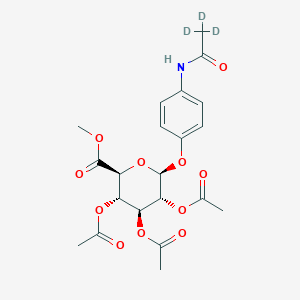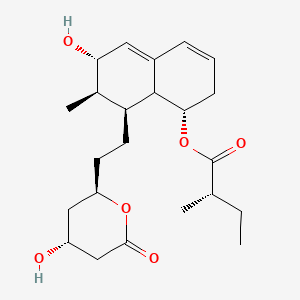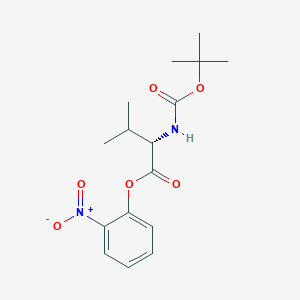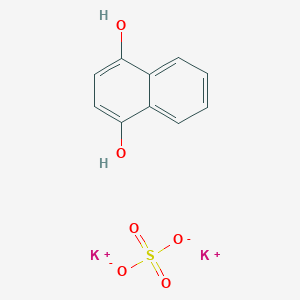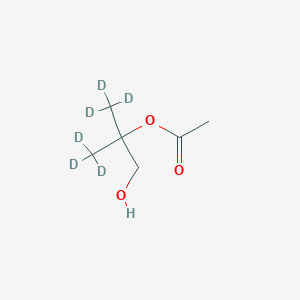
(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₅NO₃ and its molecular weight is 281.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Diastereoselective Synthesis
(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone has been utilized in the diastereoselective synthesis of complex molecules. For instance, Abell et al. (1996) studied the alkylation of a similar oxazolidinone, leading to high diastereoselectivity and further hydrolysis to yield specific acids (Abell, Taylor, & Oldham, 1996). Similarly, Seebach and Fadel (1985) utilized oxazolidinones in the α-alkylation process, emphasizing the preservation of chirality in the process (Seebach & Fadel, 1985).
2. Asymmetric Synthesis
The compound is essential in the asymmetric synthesis of various molecules. Hwang and Erhan (2001) demonstrated the use of chiral oxazolidinone carboximides for the highly selective synthesis of 2-hydroxy fatty acid methyl esters, highlighting the high enantiomeric excesses achieved (Hwang & Erhan, 2001).
3. Synthesis of Amino Acids
Oxazolidinones, including this compound, are used in synthesizing non-proteinogenic amino acids. Wee and McLeod (2003) demonstrated the conversion of an oxazolidinone derivative into a non-proteinogenic amino acid with significant stereoselectivity (Wee & McLeod, 2003).
4. Stereoselective Transformations
The ability of oxazolidinones to participate in stereoselective transformations is well-documented. Bensa et al. (2008) explored the synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents, leading to tertiary carboxylic amide products useful for further stereoselective transformations (Bensa, Coldham, Feinäugle, Pathak, & Butlin, 2008).
5. Preparation of β2-Amino Acids
Oxazolidinones are instrumental in preparing β2-amino acids. Constanze et al. (2008) reported the preparation of a β2-amino acid using an oxazolidinone derivative, demonstrating the compound's utility in synthesizing complex amino acids (Constanze, Müller‐Hartwieg, Vecchia, Meyer, Beck, & Seebach, 2008).
Eigenschaften
IUPAC Name |
(2R,4S)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBOGYZALFWLOF-BLLLJJGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)
![(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1140573.png)

![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)
![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)
